molecular formula C25H23NO6 B3987983 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B3987983
M. Wt: 433.5 g/mol
InChI Key: BZVSHERSXYOOTK-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a structurally complex pyrrolidine-2,3-dione derivative with a molecular formula of C20H21NO6 and a molecular weight of 371.4 g/mol . Its core structure consists of a pyrrolidine-2,3-dione scaffold substituted with:

  • A 5-methylfuran-2-yl group at position 4, linked via a hydroxy-methylidene moiety.
  • A 2-methoxyethyl chain at position 1.
  • A 3-phenoxyphenyl group at position 3.

Pyrrolidine-2,3-dione derivatives are widely studied in medicinal chemistry due to their ability to modulate enzymes and receptors, particularly in inflammatory and neurodegenerative pathways .

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-16-11-12-20(31-16)23(27)21-22(26(13-14-30-2)25(29)24(21)28)17-7-6-10-19(15-17)32-18-8-4-3-5-9-18/h3-12,15,22,28H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVSHERSXYOOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC4=CC=CC=C4)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 5-methylfuran-2-carbaldehyde, 2-methoxyethylamine, and 3-phenoxybenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the aldehyde groups with amines to form imines.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of hydroxy and methoxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

A. Aromatic Substituents

  • Methoxy/ethoxy substitutions (e.g., in ) improve solubility and metabolic stability compared to non-polar groups like chlorophenyl .

B. Heterocyclic Moieties

  • The 5-methylfuran group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing thiophene () or benzothiazole () in analogs. This difference may influence redox activity or interactions with hydrophobic enzyme pockets .

C. Side Chains

  • The 2-methoxyethyl chain in the target compound enhances hydrophilicity compared to morpholin-4-yl () or benzylsulfanyl () groups, which may reduce blood-brain barrier penetration but improve renal clearance .

A. Enzyme Inhibition

  • The target compound’s pyrrolidine-2,3-dione core is hypothesized to inhibit cyclooxygenase (COX) or phosphodiesterase enzymes, similar to derivatives in and .
  • Thiophene-substituted analogs () show stronger inhibition of tyrosine kinases due to sulfur’s electronegativity .

B. Antimicrobial and Anticancer Effects

  • Chlorophenyl and benzothiazole substituents () correlate with broad-spectrum antimicrobial activity, likely through membrane disruption .
  • Fluorinated derivatives () exhibit selective cytotoxicity against cancer cells by inducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 2
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(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

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